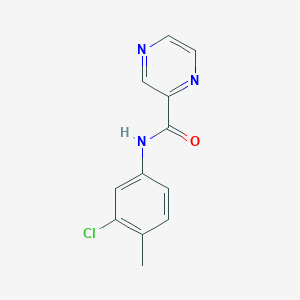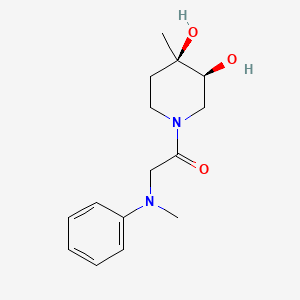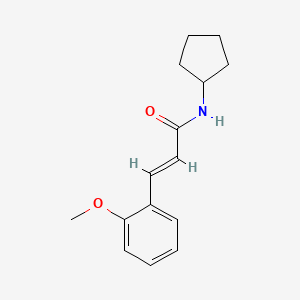
N-(3-chloro-4-methylphenyl)-2-pyrazinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of pyrazinecarboxamide derivatives, including compounds structurally related to "N-(3-chloro-4-methylphenyl)-2-pyrazinecarboxamide," involves various synthetic pathways. These pathways often utilize reactions such as Suzuki cross-coupling, reactions with amines, and other methods to introduce specific functional groups and achieve the desired molecular architecture (Naredla, Reddy et al., 2013).
Molecular Structure Analysis
Molecular structure analysis of compounds closely related to "this compound" has been performed using techniques such as FT-IR, FT-Raman spectroscopy, and density functional theory (DFT) calculations. These studies provide insights into the vibrational frequencies, molecular electrostatic potential, and other structural parameters critical for understanding the compound's reactivity and stability (Sebastian, S. et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving pyrazinecarboxamide derivatives highlight the compound's reactivity towards various chemical agents and conditions. Studies have shown that these compounds can undergo reactions such as decarboxylation, nucleophilic substitution, and others, leading to the formation of new compounds with different properties and potential applications (Doležal, M. et al., 2008).
Physical Properties Analysis
The physical properties of pyrazinecarboxamide derivatives, including "this compound," are crucial for their application in various fields. These properties include solubility, melting point, and crystal structure, which can be determined through experimental techniques such as X-ray crystallography and spectroscopic methods (Kant, R. et al., 2012).
Chemical Properties Analysis
The chemical properties of "this compound" are influenced by its functional groups and molecular structure. Studies on related compounds have explored aspects such as electron density, reactivity towards electrophilic and nucleophilic attacks, and stability under various chemical conditions. These investigations are essential for understanding the compound's behavior in chemical reactions and its potential as a reactive intermediate or product in organic synthesis (Ranjith, P. K. et al., 2017).
作用机制
Mode of Action
It’s known that the compound’s interaction with its targets leads to changes at the molecular level, which subsequently result in observable effects .
Biochemical Pathways
The specific biochemical pathways affected by N-(3-chloro-4-methylphenyl)-2-pyrazinecarboxamide are not clearly defined in the available literature. It’s likely that the compound interacts with multiple pathways, leading to a range of downstream effects. More research is needed to fully understand these interactions and their implications .
Pharmacokinetics
Pharmacokinetics is the study of how a drug is absorbed, distributed, metabolized, and excreted by the body Understanding these properties is crucial for predicting the drug’s bioavailability and potential side effects
Result of Action
It’s likely that the compound’s interaction with its targets leads to changes at the cellular level, which subsequently result in observable effects .
安全和危害
未来方向
属性
IUPAC Name |
N-(3-chloro-4-methylphenyl)pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O/c1-8-2-3-9(6-10(8)13)16-12(17)11-7-14-4-5-15-11/h2-7H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHDVQVSQXPDGQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=NC=CN=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-2,3,4,9-tetrahydro-1H-carbazole](/img/structure/B5679154.png)
![2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-4-piperidinylbenzamide dihydrochloride](/img/structure/B5679155.png)


![3-[(4-{5-[(dimethylamino)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}piperidin-1-yl)methyl]pyridin-2-amine](/img/structure/B5679171.png)

![4-[4-ethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B5679180.png)
![methyl 5-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylcarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B5679188.png)
![4,6-dimethyl-2-[(4-phenoxyphenyl)amino]nicotinamide](/img/structure/B5679192.png)
![((3R*,4R*)-1-(1,3-benzothiazol-6-ylcarbonyl)-4-{[(2-methoxyethyl)(methyl)amino]methyl}pyrrolidin-3-yl)methanol](/img/structure/B5679195.png)
![7-methoxy-3-[(1-propyl-1H-pyrazol-4-yl)sulfonyl]-2,3,4,5-tetrahydro-1H-3-benzazepine](/img/structure/B5679203.png)
![1-{6-[3-(ethylthio)phenyl]pyridin-2-yl}ethanol](/img/structure/B5679204.png)

![1-(cyclobutylcarbonyl)-N-[(1-ethyl-1H-indazol-3-yl)methyl]-4-piperidinecarboxamide](/img/structure/B5679210.png)